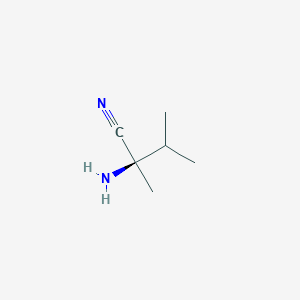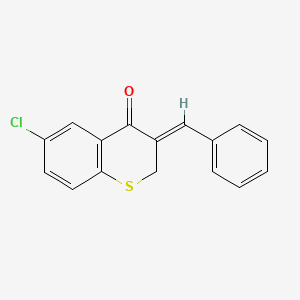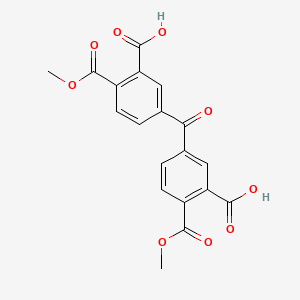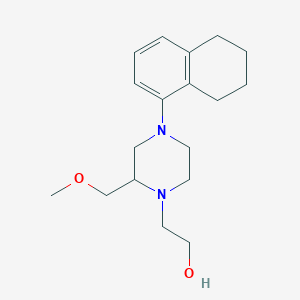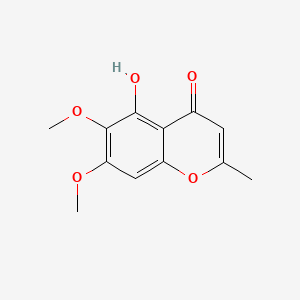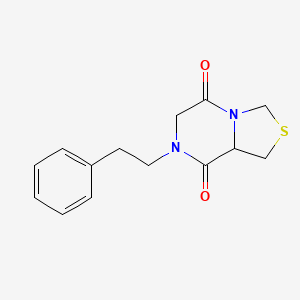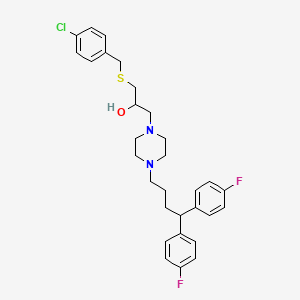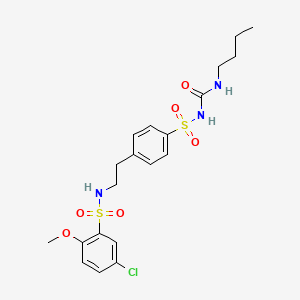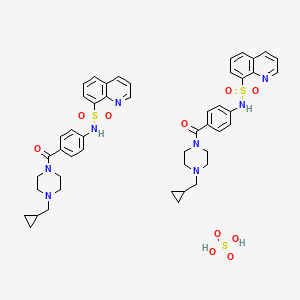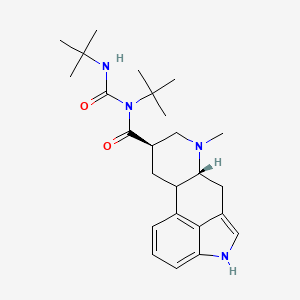
N-tert-Butyl-((tert-butylamino)carbonyl)-6-methylergoline-8-beta-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-tert-Butyl-((tert-butylamino)carbonyl)-6-methylergoline-8-beta-carboxamide is a complex organic compound that belongs to the class of ergoline derivatives Ergoline derivatives are known for their diverse biological activities and are often used in pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butyl-((tert-butylamino)carbonyl)-6-methylergoline-8-beta-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of di-tert-butyl dicarbonate with nitriles in the presence of a catalyst such as Cu(OTf)2.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as crystallization, distillation, or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
N-tert-Butyl-((tert-butylamino)carbonyl)-6-methylergoline-8-beta-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
N-tert-Butyl-((tert-butylamino)carbonyl)-6-methylergoline-8-beta-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying receptor interactions and enzyme inhibition.
Industry: The compound’s unique chemical properties make it useful in various industrial applications, including the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-tert-Butyl-((tert-butylamino)carbonyl)-6-methylergoline-8-beta-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit certain enzymes involved in metabolic processes, leading to altered cellular functions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other ergoline derivatives and N-tert-butyl amides, such as:
- N-tert-Butyl-2-(N-arylamido)-2-(pyridin-3-yl)acetamides
- N-tert-Butyl-3-(tert-butylimino) derivatives
Uniqueness
What sets N-tert-Butyl-((tert-butylamino)carbonyl)-6-methylergoline-8-beta-carboxamide apart is its specific combination of functional groups and the ergoline backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
81409-82-7 |
|---|---|
Molecular Formula |
C25H36N4O2 |
Molecular Weight |
424.6 g/mol |
IUPAC Name |
(6aR,9R)-N-tert-butyl-N-(tert-butylcarbamoyl)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |
InChI |
InChI=1S/C25H36N4O2/c1-24(2,3)27-23(31)29(25(4,5)6)22(30)16-11-18-17-9-8-10-19-21(17)15(13-26-19)12-20(18)28(7)14-16/h8-10,13,16,18,20,26H,11-12,14H2,1-7H3,(H,27,31)/t16-,18?,20-/m1/s1 |
InChI Key |
HWUBVSKXBOSOFK-OPZSGVPXSA-N |
Isomeric SMILES |
CC(C)(C)NC(=O)N(C(=O)[C@@H]1CC2[C@@H](CC3=CNC4=CC=CC2=C34)N(C1)C)C(C)(C)C |
Canonical SMILES |
CC(C)(C)NC(=O)N(C(=O)C1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



